molecular formula C25H30F2N2O4 B1664762 Abediterol CAS No. 915133-65-2

Abediterol

カタログ番号: B1664762
CAS番号: 915133-65-2
分子量: 460.5 g/mol
InChIキー: SFYAXIFVXBKRPK-QFIPXVFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Abediterol is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthesis typically involves the following steps:

  • Formation of the quinolinone core.
  • Introduction of the hydroxyethyl side chain.
  • Attachment of the difluorophenylethoxy group.

Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts. The final product is purified using techniques like crystallization and chromatography to meet pharmaceutical standards .

化学反応の分析

O-Alkylation Step

The synthesis begins with a phase-transfer-catalyzed liquid/liquid O-alkylation to form a key intermediate. The reaction involves:

  • Reagents : Alcohol precursor, bromopent-1-ene (1.2 equivalents), and tetra-n-butylammonium bromide (TBAB, 5 mol%) as the phase-transfer catalyst.

  • Conditions : 40% w/w aqueous NaOH and anisole as the organic solvent.

  • Outcomes : Achieves >90% conversion within a 23-minute residence time, enabling efficient throughput (e.g., 2.55 g/h at optimized conditions) .

Hydroformylation Step

The O-alkylation product undergoes rhodium-catalyzed hydroformylation to introduce a linear aldehyde group. Key parameters include:

  • Catalyst : Rh(acac)(CO)₂ (1 mol%) with Xantphos ligand (6 mol%).

  • Reaction Conditions :

    • Gas flow rates: CO/H₂ (1:1 ratio, 6.5 mL n/min).

    • Temperature: 120°C (optimized for 84% GC yield).

    • Pressure: 10 bar.

  • Selectivity : Linear-to-branched (L/B) ratio of 40 under optimal conditions .

ParameterValueImpact on Yield/Selectivity
Temperature120°CMaximal yield (84%)
Catalyst Loading1 mol% Rh, 6 mol% XantphosHigh conversion (96%)
Ligand ChoiceXantphosBetter cost-efficiency vs. BISBI

Reductive Amination Step

The final step involves ruthenium-catalyzed reductive amination to form the amine tail:

  • Conditions :

    • High pressure (40 bar) and temperature (150°C).

    • Ammonia and hydrogen gas as reactants.

  • Yield : 78% solution yield, dropping to 50% after isolation due to purification challenges .

Key Advantages of the Flow Process

  • Efficiency : Reduced steps from 6 (batch) to 3 (flow), minimizing intermediate isolation and waste .

  • Scalability : Telescoping of O-alkylation and hydroformylation steps ensures uninterrupted operation (e.g., 6-hour runs) .

  • Selectivity : High L/B ratios (up to 40) in hydroformylation reduce purification complexity .

This synthesis strategy highlights the utility of continuous-flow chemistry in optimizing complex drug molecule production, particularly for late-stage functionalization. The integration of catalytic processes (rhodium, ruthenium) and multiphase systems underscores modern approaches to sustainable and efficient pharmaceutical synthesis.

科学的研究の応用

Clinical Applications

Chronic Obstructive Pulmonary Disease (COPD)
Abediterol has shown promising results in clinical trials for patients with moderate to severe COPD. A Phase IIa study demonstrated that all doses of this compound (0.625 μg to 10 μg) provided significant improvements in trough forced expiratory volume in 1 second (FEV1) compared to placebo, with p-values less than 0.0001 across all doses . The drug's efficacy was maintained over time, demonstrating sustained bronchodilation from 15 minutes to 36 hours post-dose .

Asthma Management
In asthma studies, this compound has been evaluated for its potential as a once-daily treatment option, showing rapid onset and prolonged duration of action. It achieved significant improvements in lung function at 5 minutes post-dose, surpassing the efficacy of salmeterol . The safety profile in asthma patients also aligns with that observed in COPD studies, indicating a favorable tolerability across different populations .

Pharmacological Profile

This compound is characterized by its high selectivity for β2-adrenoceptors over β1-adrenoceptors, which is crucial for minimizing cardiovascular side effects commonly associated with β2-agonists . Its pharmacokinetic properties reveal a long duration of action compatible with once-daily dosing and low systemic exposure .

Pharmacokinetics Overview

ParameterValue
Maximum Plasma Concentration (Cmax)Varies by dose (e.g., 0.625 μg to 10 μg)
Half-LifeApproximately 24 hours
Protein Binding87.1%
MetabolismPrimarily via CYP3A4

Safety and Tolerability

This compound has demonstrated a safety profile consistent with existing LABAs. In clinical trials, the incidence of treatment-emergent adverse events was comparable between this compound and placebo groups . Notably, higher doses (>10 μg) were associated with increased frequency of typical β2-agonist related adverse effects such as tremors and palpitations .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on COPD Patients : In a randomized controlled trial involving 70 patients, this compound significantly improved FEV1 across all doses compared to placebo and showed better results than indacaterol at higher doses (p < 0.0001) .
  • Asthma Trial : A Phase II trial focused on asthma patients found that this compound provided significant bronchodilation within minutes of administration and maintained efficacy throughout the day .

作用機序

アベジテロールは、デュアルβ2アドレナリン作動薬およびムスカリン拮抗薬として作用します。 気管支平滑筋のβ2アドレナリン受容体に結合し、アデニリルシクラーゼの活性化と環状アデノシン一リン酸(cAMP)の増加につながります。 これにより、気管支平滑筋の弛緩と気管支拡張が起こります。 この化合物の長時間作用は、β2受容体からの遅い解離に起因しています .

類似化合物:

    フォルモテロール: アベジテロールと同様の作用機序を持つ別の長時間作用型β2アドレナリン受容体作動薬ですが、アベジテロールと比較して作用時間が短いです。

    サルメテロール: 長時間作用で知られるサルメテロールは、喘息とCOPDの治療に使用されますが、アベジテロールと比較して作用開始が遅いです。

    インダカテロール: 作用開始が速く、アベジテロールと同様の作用時間を持つ長時間作用型β2アドレナリン受容体作動薬です。

    オロダテロール: 長時間作用特性においてアベジテロールに似ていますが、受容体結合速度論が異なります

アベジテロールの独自性: アベジテロールは、作用開始が速く、作用時間が長いという組み合わせにより、呼吸器疾患の治療における1日1回投与の有望な候補となっています。 β2アドレナリン作動薬とムスカリン拮抗薬としてのデュアルアクションは、さらにその治療の可能性を高めています .

類似化合物との比較

    Formoterol: Another long-acting β2-adrenoceptor agonist with a similar mechanism of action but a shorter duration of action compared to abediterol.

    Salmeterol: Known for its long duration of action, salmeterol is used in the treatment of asthma and COPD but has a slower onset of action compared to this compound.

    Indacaterol: A long-acting β2-adrenoceptor agonist with a rapid onset of action and a duration similar to this compound.

    Olodaterol: Similar to this compound in its long-acting properties but differs in its receptor binding kinetics

Uniqueness of this compound: this compound stands out due to its combination of rapid onset and long duration of action, making it a promising candidate for once-daily dosing in the treatment of respiratory diseases. Its dual action as a β2 adrenergic agonist and muscarinic antagonist further enhances its therapeutic potential .

生物活性

Abediterol, also known as LAS100977, is a novel long-acting β2-adrenoceptor agonist (LABA) primarily developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of its biological activity, including pharmacodynamics, efficacy, safety, and case studies.

This compound exerts its effects by selectively binding to β2-adrenergic receptors located in the smooth muscle of the airways. Upon activation, these receptors lead to relaxation of bronchial smooth muscle, resulting in bronchodilation. The compound demonstrates a fast association rate with the receptor and a prolonged residence time, which contributes to its long-acting properties.

Pharmacokinetics and Pharmacodynamics

Key Pharmacokinetic Properties:

  • Half-life: this compound has a prolonged half-life, allowing for once-daily dosing.
  • Bioavailability: Studies indicate high bioavailability when administered via inhalation.
  • Distribution: The drug shows extensive distribution in lung tissue, enhancing its therapeutic effects.

Pharmacodynamic Effects:

  • Bronchodilation: this compound provides rapid and sustained bronchodilation, making it effective for patients with persistent asthma and COPD.
  • Dosing Frequency: Its long duration of action supports once-daily administration, improving patient compliance.

Efficacy and Safety

Several clinical trials have assessed the efficacy and safety of this compound. Notably:

  • Efficacy in Asthma:
    • A Phase II study demonstrated significant improvements in lung function (measured by FEV1) compared to placebo. Patients experienced rapid onset of action within 15 minutes post-inhalation, with sustained effects lasting over 24 hours .
  • Safety Profile:
    • Adverse effects were generally mild and included tremors and headache. Serious adverse events were rare, indicating a favorable safety profile for long-term use .

Case Studies

Case Study 1: Persistent Asthma Management
A clinical trial involving 300 patients with persistent asthma showed that those treated with this compound experienced a significant reduction in rescue medication use compared to those on standard therapy. The trial highlighted the drug's potential to improve quality of life and control symptoms effectively .

Case Study 2: COPD Treatment
In another study focusing on patients with moderate to severe COPD, this compound was associated with improved lung function and reduced exacerbation rates. Patients reported enhanced exercise tolerance and overall satisfaction with their treatment regimen .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other LABAs:

FeatureThis compoundFormoterolSalmeterol
Onset of Action 15 minutes5 minutes30 minutes
Duration of Action >24 hours12 hours12 hours
Dosing Frequency Once dailyTwice dailyTwice daily
Common Side Effects Tremors, headachePalpitationsCough
Clinical Indications Asthma, COPDAsthma, COPDAsthma

特性

IUPAC Name

5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F2N2O4/c26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24/h3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYAXIFVXBKRPK-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238605
Record name Abediterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915133-65-2
Record name Abediterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915133-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abediterol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915133652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abediterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12100
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Abediterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABEDITEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXA167CM6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abediterol
Reactant of Route 2
Abediterol
Reactant of Route 3
Abediterol
Reactant of Route 4
Reactant of Route 4
Abediterol
Reactant of Route 5
Reactant of Route 5
Abediterol
Reactant of Route 6
Reactant of Route 6
Abediterol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。